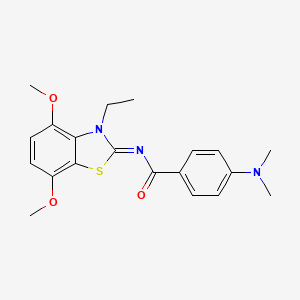

![molecular formula C25H21N3 B2509224 8-甲基-5-(3-甲基苄基)-3-苯基-5H-吡唑并[4,3-c]喹啉 CAS No. 866728-51-0](/img/structure/B2509224.png)

8-甲基-5-(3-甲基苄基)-3-苯基-5H-吡唑并[4,3-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

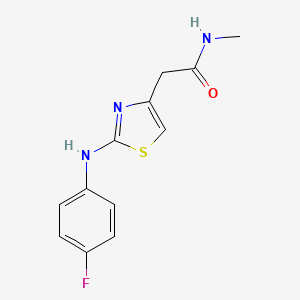

The compound "8-methyl-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline" is a derivative of the pyrazoloquinoline family, which is a class of heterocyclic compounds that have garnered interest due to their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the chemistry of pyrazoloquinolines.

Synthesis Analysis

The synthesis of quinoline derivatives, such as those related to the compound of interest, can be achieved through various methods. One sustainable approach is the use of a phosphine-free Mn(I) complex as a catalyst for the acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols and secondary alcohols to form quinolines . This method emphasizes the removal of H2 and H2O during the reaction, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives is characterized by the presence of a pyrazole ring fused to a quinoline moiety. In the case of the related compound "10-methyl-8-phenyl-11-pyridyl-6,8-dihydro-5H-benzo[f]pyrazolo[3,4-b]quinoline," the molecules are linked by hydrogen bonds into cyclic tetramers or exist as nearly enantiomeric isolated molecules, depending on the isomer . This information suggests that the molecular structure of the compound of interest may also exhibit interesting hydrogen bonding patterns or stereochemical properties.

Chemical Reactions Analysis

The chemical reactivity of pyrazoloquinoline derivatives can involve various transformations. For instance, the reduction of related compounds such as "3-methyl-1-phenyl- and 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline" can be achieved using zinc and acetic acid . These reactions are part of a broader set of chemical processes that can be used to manipulate the functional groups and overall structure of pyrazoloquinoline derivatives, which would be applicable to the compound of interest.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "8-methyl-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline" are not detailed in the provided papers, the properties of related compounds can be inferred. The characterization of similar pyrazoloquinoline derivatives typically involves mass spectrometry, infrared spectroscopy, and proton nuclear magnetic resonance (1H NMR) spectroscopy . These techniques are used to determine molecular weights, functional group presence, and the chemical environment of protons within the molecule, respectively. These properties are crucial for understanding the behavior of the compound in various environments and could be used to predict the properties of the compound .

科学研究应用

合成和结构表征

有机化学的研究广泛探索了吡唑并[4,3-c]喹啉衍生物的合成和性质。例如,从催化还原过程中合成了诸如 1′,2′-二氢-3-甲基-1-苯基螺[2]吡唑啉-4,3′(4′H)-喹啉]-5-酮和结构相关的化合物,并通过质谱、红外光谱和1HMR光谱对其进行了表征,说明了这些化合物在合成有机化学中的多功能性 (Coutts & El-Hawari, 1977)。

抗氧化剂和自由基猝灭特性

已经合成了喹啉衍生物(包括与香豆素稠合的衍生物)并评估了它们的抗氧化能力。例如,二茂铁取代的吡喃并[3,2-g]喹啉-2-酮骨架已显示出作为新型抗氧化剂的潜力,该抗氧化剂能够猝灭自由基并抑制 DNA 氧化,表明其在药物化学中可用于开发新的抗氧化剂 (Xi & Liu, 2015)。

催化应用

已经报道了 Mn 络合物在合成喹啉衍生物中的催化性能。这种可持续的合成方法涉及无受体脱氢偶联 (ADC),突出了这些化合物在促进环境友好的化学反应中的作用 (Das, Mondal, & Srimani, 2018)。

分子对接和药物设计

已经合成了喹喔啉衍生物并通过分子对接研究评估了它们作为抗癌药物的潜力。这些研究证明了此类化合物在合理设计具有特定生物靶标的药物中的效用,提供了对其在分子水平上的相互作用及其潜在治疗应用的见解 (Abad et al., 2021)。

材料科学应用

在材料科学中,已经合成了含有喹喔啉和吡嗪部分的二苯并噻吩和二苯并噻吩-S,S-二氧化物衍生物,并表征了它们的电子传输特性。这些化合物已应用于有机发光二极管 (OLED) 中,展示了它们在开发用于电子应用的高级材料方面的潜力 (Huang et al., 2006)。

作用机制

Target of Action

Quinoline derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in various biochemical processes .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of quinoline derivatives can vary widely, influencing their bioavailability and therapeutic efficacy .

Result of Action

Quinoline derivatives are known to exert a variety of effects at the molecular and cellular levels, depending on their specific targets and mode of action .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action of quinoline derivatives .

属性

IUPAC Name |

8-methyl-5-[(3-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3/c1-17-7-6-8-19(13-17)15-28-16-22-24(20-9-4-3-5-10-20)26-27-25(22)21-14-18(2)11-12-23(21)28/h3-14,16H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFFBTOCMIQPSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)C)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methyl-5-[(3-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

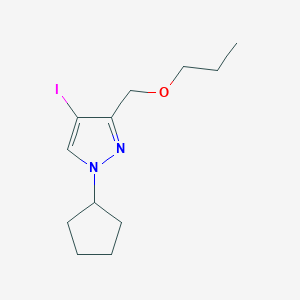

![5-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2509141.png)

![N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B2509143.png)

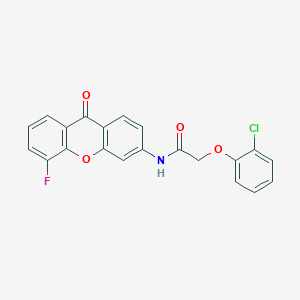

![N-[3-(3-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2509146.png)

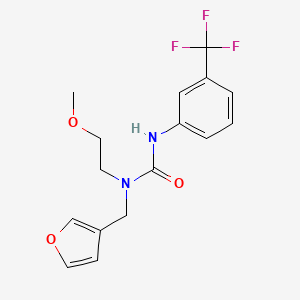

![2-(3-(Diethylamino)propyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2509147.png)

![N-[2-(1-Adamantyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2509149.png)

![2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2509161.png)

![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509164.png)